molecular formula C14H14O2S B7800571 4-Ethylphenylsulfonylbenzene

4-Ethylphenylsulfonylbenzene

Cat. No.: B7800571
M. Wt: 246.33 g/mol
InChI Key: YMOQFMYBDGVJKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Ethylphenylsulfonylbenzene is a chemical compound offered as a high-purity solid for research and development purposes. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic uses. Compounds featuring a sulfonyl group linked to a benzene ring are of significant interest in medicinal chemistry and chemical synthesis. In particular, benzenesulfonamide derivatives are frequently investigated for their potential as chemotherapeutic agents, with studies exploring their antibacterial, antifungal, and antitumor activities . Some sulfonamide derivatives have also been identified as inhibitors of various enzymes, such as carbonic anhydrases , and have been explored as key scaffolds in the development of inhibitors for viral targets, including the HIV-1 capsid protein . Researchers may utilize this compound as a building block in organic synthesis or as an analytical standard for method development in chromatography and mass spectrometry. Please consult the product's Certificate of Analysis for specific purity data and handling information.

Properties

IUPAC Name

1-(benzenesulfonyl)-4-ethylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O2S/c1-2-12-8-10-14(11-9-12)17(15,16)13-6-4-3-5-7-13/h3-11H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMOQFMYBDGVJKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sulfonation-Alkylation via Sulfonyl Chloride Intermediates

The most widely documented approach involves sulfonation followed by alkylation. Substituted benzene sulfonyl chlorides serve as versatile precursors. For example, 4-ethylbenzenesulfonyl chloride can be synthesized via chlorosulfonation of ethylbenzene using chlorosulfonic acid . Subsequent reduction with sodium sulfite (S-WAT) in alkaline aqueous conditions generates sodium 4-ethylbenzenesulfinate .

Methylation vs. Ethylation Adaptations
While patents and describe methylations using chloromethane or methyl sulfate, ethylation requires substituting these with ethyl halides (e.g., ethyl chloride or bromide). In a typical procedure:

  • Sodium 4-ethylbenzenesulfinate is reacted with ethyl chloride at 60–90°C under 2.6–3.0 MPa pressure .

  • The reaction proceeds via nucleophilic displacement, forming the sulfone bond.

  • Post-treatment includes filtration, recrystallization, and vacuum distillation to isolate 4-ethylphenylsulfonylbenzene.

Key Data

ParameterValueSource
Yield82–88%
Reaction Time3.5–4.5 hours
Temperature60–90°C
Pressure2.6–3.0 MPa

This method’s efficiency stems from the recyclability of ethyl chloride gas, which reduces waste and cost . However, the steric bulk of the ethyl group may necessitate prolonged reaction times compared to methyl analogs .

Oxidation of 4-Ethylphenyl Sulfide Derivatives

Sulfides can be oxidized to sulfones using strong oxidizing agents. Starting with 4-ethylphenyl sulfide , oxidation with hydrogen peroxide (H₂O₂) in acetic acid achieves near-quantitative conversion. Alternatively, meta-chloroperbenzoic acid (mCPBA) in dichloromethane provides milder conditions.

Mechanistic Insights
The oxidation proceeds through a two-electron transfer mechanism, forming a sulfoxide intermediate before final conversion to the sulfone. The ethyl group’s electron-donating nature slightly accelerates oxidation compared to unsubstituted analogs.

Optimization Challenges

  • Over-oxidation to sulfonic acids is mitigated by controlling stoichiometry (2:1 oxidant-to-sulfide ratio).

  • Solvent polarity influences reaction rate; acetic acid enhances protonation of intermediates, favoring sulfone formation.

Ullmann-Type Coupling with Sulfinate Salts

Transition metal catalysis enables direct coupling between sulfinate salts and aryl halides. For this compound, sodium 4-ethylbenzenesulfinate reacts with iodobenzene in the presence of a copper(I) catalyst .

Reaction Conditions

  • Catalyst: CuI (5 mol%)

  • Ligand: 1,10-phenanthroline

  • Solvent: Dimethylformamide (DMF)

  • Temperature: 110°C

  • Yield: 78–85%

Advantages

  • Tolerance for diverse aryl halides.

  • Avoids handling hazardous sulfonyl chlorides.

Limitations

  • Requires anhydrous conditions.

  • Catalyst cost and potential ligand toxicity.

Friedel-Crafts Sulfonylation

While less common, Friedel-Crafts sulfonylation can be employed with activated arenes. Using 4-ethylbenzenesulfonyl chloride and benzene, aluminum chloride (AlCl₃) catalyzes the electrophilic substitution.

Challenges

  • Low reactivity of benzene necessitates excess AlCl₃.

  • Competing side reactions (e.g., polysubstitution) reduce yield.

Comparative Analysis of Methodologies

Table 1: Method Comparison

MethodYield (%)CostScalabilityEnvironmental Impact
Sulfonation-Alkylation82–88LowHighModerate (halogen waste)
Sulfide Oxidation90–95MediumMediumLow
Ullmann Coupling78–85HighLowHigh (toxic ligands)
Friedel-Crafts60–70LowLowHigh (acid waste)

Key Findings

  • Sulfonation-Alkylation balances yield and scalability, making it industrially preferred .

  • Sulfide Oxidation offers high yields but requires stoichiometric oxidants.

  • Ullmann Coupling is versatile but limited by catalyst costs .

Scientific Research Applications

4-Ethylphenylsulfonylbenzene has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its sulfonyl group.

    Medicine: Explored for its potential therapeutic properties, particularly in drug design and development.

    Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-ethylphenylsulfonylbenzene involves its interaction with various molecular targets. The sulfonyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. These interactions can affect biological pathways, making it a valuable tool in biochemical studies.

Comparison with Similar Compounds

Table 1: Key Properties of Sulfonyl-Containing Compounds

Compound Name CAS RN Molecular Formula Molecular Weight Functional Groups Key Properties/Data
This compound (hypothetical) N/A C₁₄H₁₄O₂S 246.32 Sulfonyl, Ethylphenyl Stability, moderate polarity
1-Methyl-4-(2-phenoxyethylsulfonyl)benzene 28611-88-3 C₁₅H₁₆O₃S 276.35 Sulfonyl, Methyl, Phenoxyethyl MFCD00171967; higher MW
4-Ethylbenzene-sulfonic acid N/A C₈H₁₀O₃S 186.23 Sulfonic acid, Ethyl Density: 1.229; Refractive Index: 1.5331
3-Ethyl-2-methylbenzothiazolium tosylate 14933-76-7 C₁₇H₁₉NO₃S₂ 349.47 Tosylate, Benzothiazolium Ionic, high MW
Ethyl 4-(4-fluorophenylsulfonamido)benzoate 1562439-62-6 C₁₅H₁₄FNO₄S 323.34 Sulfonamide, Ester, Fluorophenyl Bioactive potential

Key Observations:

Substituent Effects: The ethyl group in this compound likely enhances lipophilicity compared to methyl or polar substituents (e.g., phenoxyethyl in ). Electron-withdrawing groups (e.g., sulfonic acid in ) increase acidity and water solubility, whereas sulfones exhibit lower reactivity and higher thermal stability.

Synthesis Methods: Tosylate derivatives (e.g., 4c–4l in ) are synthesized via reactions with tosylimide, highlighting the versatility of sulfonyl intermediates in forming esters and sulfonamides . Sulfones like 1-Methyl-4-(2-phenoxyethylsulfonyl)benzene may be synthesized via oxidation of sulfides or nucleophilic aromatic substitution .

Spectroscopic Data :

  • Compounds in were analyzed using ¹H NMR (400 MHz), with chemical shifts reflecting electronic effects of substituents. For example, electron-withdrawing sulfonyl groups deshield adjacent protons, causing downfield shifts .

Applications :

  • Sulfonic acids (e.g., 4-Ethylbenzene-sulfonic acid ) are used as catalysts or surfactants due to their acidity.
  • Sulfonamides (e.g., ) are common in drug design, leveraging their hydrogen-bonding capacity .

Research Findings and Data Analysis

Physical Properties

  • Density and Refractive Index : 4-Ethylbenzene-sulfonic acid has a density of 1.229 g/cm³ and refractive index of 1.5331, whereas sulfones typically exhibit higher densities (~1.3–1.5 g/cm³) due to their compact structures .
  • Melting Points : Sulfones generally have higher melting points (>100°C) compared to sulfonic acids or esters, attributed to strong dipole-dipole interactions.

Reactivity and Stability

  • Sulfones are chemically inert under mild conditions but undergo cleavage under strong reducing or oxidizing agents.
  • Tosylate esters () are reactive intermediates in nucleophilic substitutions, whereas sulfonamides () participate in hydrogen bonding, influencing bioavailability .

Q & A

Q. How can conflicting biological activity data between cell lines be reconciled?

  • Methodological Answer :
  • Cell line authentication : STR profiling to confirm genetic consistency.
  • Microenvironment modeling : Use 3D spheroid cultures instead of monolayers to mimic in vivo conditions.
  • Pathway enrichment analysis : Identify context-dependent signaling networks (e.g., EGFR vs. NF-κB dominance) .

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